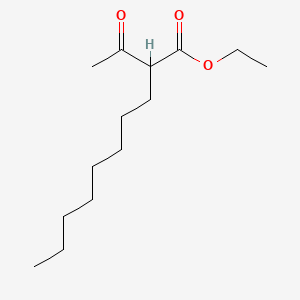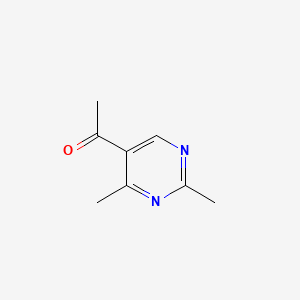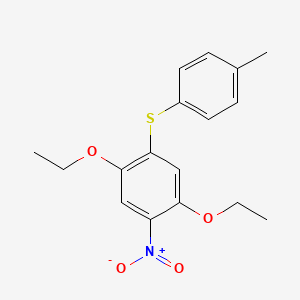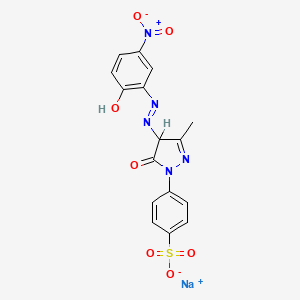
1,3-双乙酰氨基苯
描述
1,3-Bisacetamidobenzene, also known as N,N’- (m-phenylene)di (acetamide), is a chemical compound with the molecular formula C10H12N2O2 . It is a white crystalline solid that is soluble in organic solvents.
Molecular Structure Analysis
The molecular structure of 1,3-Bisacetamidobenzene is represented by the InChI string: InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14).Physical And Chemical Properties Analysis
1,3-Bisacetamidobenzene has a molecular weight of 192.218 . Unfortunately, other specific physical and chemical properties of 1,3-Bisacetamidobenzene were not found in the retrieved data.科学研究应用
配位化学和金属离子配合物
与 1,3-双乙酰氨基苯相关的化合物的反应已被研究用于制造氟碳化合物和氟隐冠醚。例如,1,3-双(溴甲基)-2-氟苯与双(三氟乙酰胺)反应生成 [3.3]-间环烷,然后用于制造能够配位碱金属和碱土金属离子的大环结构。这些反应导致 NMR 共振发生显着位移,表明氟环隐冠醚与金属离子之间存在相互作用 (Plenio, Hermann, & Diodone, 1997)。
抗锥虫活性
与 1,3-双乙酰氨基苯在结构上相关的 1,3-亚芳基二酮双(胍基腙)的衍生物已显示出对小鼠锥虫布鲁氏菌感染有希望的活性。这项研究提供了对开发治疗锥虫属物种引起的疾病的潜在应用的见解 (Ulrich & Cerami, 1984)。
有机合成中的催化
衍生自 1,3-双乙酰氨基苯的化合物,如 1,3-双(2'-恶唑啉基)苯,已被用于合成钯 (II) 配合物。这些配合物在各种底物之间的迈克尔反应中充当催化剂,表明它们在不对称合成和有机转化中的潜在应用 (Stark, Jones, & Richards, 2000)。
高分子科学
在高分子科学领域,已经合成了衍生自与 1,3-双乙酰氨基苯相关的化合物的芳香聚酰胺。这些聚合物在非质子溶剂中显示出高溶解性、良好的热稳定性和机械强度,表明它们在先进材料技术中的应用 (Yang, Hsiao, & Yang, 1996)。
导电聚合物
类似于 1,3-双乙酰氨基苯的双(吡咯-2-基)亚芳基已被开发用于电化学聚合。这些单体形成具有低氧化电位的聚合物,表明它们作为稳定、导电聚合物的材料的潜力 (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996)。
铑催化的不对称氢化
涉及 1,2-双(叔丁基甲基膦)苯(一种与 1,3-双乙酰氨基苯在结构上相关的化合物)的研究表明了其在合成刚性 P-手性膦配体中的应用。这些配体反过来又用于铑催化的不对称氢化,这在生产手性药物成分中很重要 (Imamoto 等人,2012)。
未来方向
While specific future directions for 1,3-Bisacetamidobenzene were not found in the retrieved data, the field of chemical synthesis and analysis continues to evolve with advancements in technology and methodology. This will likely lead to more efficient synthesis processes, improved understanding of chemical properties, and expanded applications for compounds like 1,3-Bisacetamidobenzene .
作用机制
N,N’-(1,3-Phenylene)diacetamide, also known as 1,3-Bisacetamidobenzene or 1,3-Diacetamidobenzene, is a chemical compound with the molecular formula C10H12N2O2 . Despite its widespread use in various applications, comprehensive information about its mechanism of action is not readily available. This article aims to provide a hypothetical overview of its potential mechanism of action based on general principles of pharmacology and biochemistry.
属性
IUPAC Name |
N-(3-acetamidophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKNKXDSWRQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145451 | |
| Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bisacetamidobenzene | |
CAS RN |
10268-78-7 | |
| Record name | N,N′-1,3-Phenylenebis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10268-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenylenediacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10268-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10268-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(m-phenylene)di(acetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-PHENYLENEDIACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I720DIF1VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



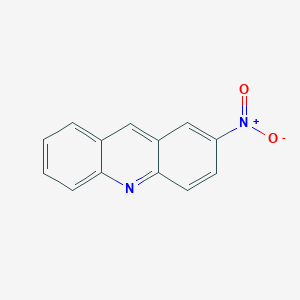

![ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1593720.png)
![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B1593721.png)


